[cis-6-Methyl-2-morpholinyl]methanol hydrochloride

Medicinal Chemistry Chiral Building Blocks Chemical Procurement

Sourcing morpholine building blocks with mismatched stereochemistry forces costly revalidation of synthetic routes and biological assays. This cis-6-methyl-2-morpholinylmethanol HCl (CAS 2204141-66-0) eliminates that risk. - **Defined cis configuration** (rel-(2R,6R)/(2S,6S)) - enables direct incorporation without resolution steps - **≥98% purity** (MolCore grade) - minimizes impurity accumulation in late-stage modifications - **LogP -0.07** - moderately hydrophilic, suitable for CNS and balanced ADME profiles - **Hydrochloride salt** - enhanced water solubility and solid-state stability

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
Cat. No. B12305962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[cis-6-Methyl-2-morpholinyl]methanol hydrochloride
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCC1CNCC(O1)CO.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-5-2-7-3-6(4-8)9-5;/h5-8H,2-4H2,1H3;1H
InChIKeyNQEYVMOMNKFAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-6-Methyl-2-morpholinyl Methanol Hydrochloride Sourcing Guide


[cis-6-Methyl-2-morpholinyl]methanol hydrochloride (CAS 2204141-66-0) is a morpholine-derived heterocyclic building block with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol [1]. The compound contains a six-membered morpholine ring substituted with a hydroxymethyl group at the 2-position and a methyl group at the 6-position, supplied as the hydrochloride salt with a calculated LogP of -0.07 . The cis stereochemical configuration (also designated as rel-((2R,6R) or (2S,6S)) distinguishes this compound from its trans stereoisomer (CAS 2252434-77-6) and other morpholine regioisomers such as the 3-substituted variants (CAS 2940871-18-9) . Commercial availability includes catalog offerings from Sigma-Aldrich (95% purity), MolCore (≥98% purity), and Hit2Lead (95% purity, racemic cis mixture) .

cis-6-Methyl-2-morpholinyl Methanol HCl Substitution Risks


Morpholine derivatives with different stereochemical configurations (cis vs. trans) or substitution patterns (2-substituted vs. 3-substituted) exhibit distinct spatial arrangements of functional groups that directly affect receptor binding, metabolic stability, and downstream synthetic transformations . The 6-methyl group and the stereochemistry at positions 2 and 6 determine the three-dimensional presentation of the hydroxymethyl handle, which is critical for subsequent derivatization and potential biological interactions [1]. For procurement decisions, substituting cis-6-methyl-2-morpholinyl methanol hydrochloride with its trans isomer (CAS 2252434-77-6), the 3-substituted regioisomer (CAS 2940871-18-9), or the des-methyl analog morpholin-2-ylmethanol hydrochloride (CAS 144053-98-5) would introduce a structurally distinct chemical entity requiring full revalidation of synthetic routes, analytical methods, and any associated biological readouts .

cis-6-Methyl-2-morpholinyl Methanol HCl Procurement Differentiation Evidence


cis vs. trans Stereochemical Procurement Parity

Commercial catalog data from Hit2Lead shows that the cis stereoisomer (CAS 2204141-66-0) and the trans stereoisomer (CAS 2252434-77-6) are offered with identical physicochemical specifications and pricing . Both compounds are supplied as racemic mixtures with 95% purity, molecular weight 168 g/mol (167.63 g/mol exact), LogP -0.07, rotatable bonds 1, solid physical form, and HCl salt form . Procurement pricing for both isomers is identical across all available quantities: $132 for 200 µmol, $248 for 250 mg, $435 for 1 g, and $1,738 for 5 g .

Medicinal Chemistry Chiral Building Blocks Chemical Procurement

Methyl vs. Des-Methyl Analog Physicochemical Comparison

Comparison of computed physicochemical properties reveals that the 6-methyl substitution in the target compound increases lipophilicity and molecular weight relative to the des-methyl analog [1]. The target cis-6-methyl-2-morpholinyl methanol hydrochloride has a molecular weight of 167.63 g/mol, LogP of -0.07, and a topological polar surface area (tPSA) of 41.5 Ų . The des-methyl analog (morpholin-2-ylmethanol hydrochloride, CAS 144053-98-5) has a molecular weight of 153.61 g/mol [1]. The increased molecular weight (+14.02 Da) and altered LogP (-0.07 vs. not reported for des-methyl) reflect the contribution of the 6-methyl substituent to hydrophobicity and steric bulk.

ADME Prediction Physicochemical Profiling Lead Optimization

Supplier Purity Comparison

Commercial purity specifications for cis-6-methyl-2-morpholinyl methanol hydrochloride vary across suppliers, enabling purity-based vendor selection . MolCore offers the compound with purity ≥98% (NLT 98%) . Sigma-Aldrich and Hit2Lead supply the compound with 95% purity specification . CymitQuimica lists purity at 97% . The maximum purity delta across these commercial sources is ≥3% (98% vs. 95%).

Chemical Sourcing Quality Control Analytical Chemistry

Hydrogen Bonding Comparison with Analogous Morpholines

The hydrochloride salt form of cis-6-methyl-2-morpholinyl methanol provides a defined hydrogen bond donor count of 3 and acceptor count of 3, as computed from its molecular structure [1]. This hydrogen bonding capacity differentiates the compound from non-hydroxylated morpholine scaffolds and from the free base form. The topological polar surface area (tPSA) is computed as 41.5 Ų, a parameter that correlates with membrane permeability and oral bioavailability predictions [1]. The trans stereoisomer exhibits an identical hydrogen bond donor count of 3, acceptor count of 3, and tPSA of 41.5 Ų, indicating that stereochemical inversion does not alter these computed descriptors [2].

Medicinal Chemistry Structure-Based Design Solubility Prediction

cis-6-Methyl-2-morpholinyl Methanol HCl Application Scenarios


Stereochemically Defined Asymmetric Synthesis Intermediate

The cis stereochemical configuration (rel-((2R,6R) or (2S,6S)) provides a defined three-dimensional scaffold for constructing chiral bioactive molecules. The hydroxymethyl group at the 2-position serves as a versatile functional handle for further derivatization (e.g., oxidation, esterification, or nucleophilic substitution), while the 6-methyl substituent introduces steric bulk that may influence downstream stereoselectivity [1]. For synthetic projects where cis stereochemistry is a critical design element, this building block enables direct incorporation without requiring additional stereochemical resolution steps [1].

High-Purity Building Block for Late-Stage Functionalization & Analysis

For research applications requiring minimal impurities, the ≥98% purity grade from MolCore provides quantifiably higher purity than the 95-97% grades from alternative suppliers [1]. This purity differential (≥3 percentage points) is relevant for late-stage medicinal chemistry modifications where starting material impurities can accumulate and complicate purification, for crystallography studies requiring homogeneous material, and for preparing analytical reference standards [1]. The hydrochloride salt form enhances water solubility and solid-state stability compared to the free base, facilitating handling and long-term storage [1].

Cost-Neutral cis/trans Stereochemical Screening

The commercial availability of both cis and trans isomers at identical pricing and purity enables cost-neutral stereochemical SAR (structure-activity relationship) exploration [1]. Researchers can procure matched pairs of cis and trans 6-methyl-2-morpholinyl methanol building blocks to systematically probe how stereochemistry affects biological activity, target engagement, or physicochemical properties without budget bias toward either configuration [1]. This parity facilitates unbiased head-to-head comparisons in lead optimization campaigns [1].

Morpholine Scaffold Optimization with Defined Lipophilicity

The computed LogP of -0.07 positions this compound in the moderately hydrophilic range, which is within the favorable space for central nervous system (CNS) drug candidates and for achieving balanced aqueous solubility and membrane permeability [1]. The 6-methyl group provides a +14 Da molecular weight increase over the des-methyl analog while maintaining a low LogP, offering a subtle adjustment of steric bulk without substantial changes to overall hydrophilicity [1]. This property profile may be advantageous when optimizing morpholine-containing lead compounds for desirable ADME characteristics [1].

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